PD-156707 is a highly potent, selective antagonist of the Endothelin A (ET-A) receptor . It has been used in pharmacological research to study the physiological and pathological roles of ET-A receptors .
PD-156707 has been shown to inhibit vasoconstriction in isolated blood vessels mediated by ET-A receptors . This could have potential implications in the treatment of conditions characterized by abnormal vasoconstriction.
PD-156707 has demonstrated efficacy in a number of different disease models
In one study, two [18F]-fluorinated derivatives of PD-156707 were prepared for use in Positron Emission Tomography (PET) imaging . This suggests that PD-156707 could have applications in medical imaging.
PD-156707, also known as sodium 2-benzo[1,3]dioxol-5-yl-4-(4-methoxy-phenyl)-4-oxo-3-(3,4,5-trimethoxy-benzyl)-but-2-enoate, is a selective antagonist of the endothelin A receptor. This compound is primarily studied for its potential therapeutic applications in treating conditions associated with pulmonary hypertension and other vascular disorders. The endothelin A receptor plays a critical role in vasoconstriction and is implicated in various cardiovascular diseases. PD-156707 has demonstrated the ability to inhibit the functional responses to endothelin-1, a potent vasoconstrictor, with an inhibitory concentration (IC50) of approximately 2.4 nM in vitro .
PD-156707 exhibits significant biological activity as an endothelin A receptor antagonist. It selectively inhibits the effects of endothelin-1 on pulmonary vasoconstriction, which is crucial in managing pulmonary hypertension. Studies have shown that PD-156707 effectively reverses pulmonary hypertension induced by hypoxia without adversely affecting systemic vascular resistance . Additionally, it has been evaluated for its pharmacokinetic properties and biodistribution in various studies, indicating its potential utility in clinical settings .
The synthesis of PD-156707 involves multiple steps that typically include the formation of its core structure through condensation reactions followed by functional group modifications. While specific synthetic routes are often proprietary or unpublished, general methods include:
The synthesis methods are critical for producing derivatives with enhanced efficacy or altered pharmacokinetic profiles .
PD-156707 has potential applications in:
Interaction studies involving PD-156707 have focused on its binding affinity and selectivity towards the endothelin A receptor compared to other receptors. Research indicates that PD-156707 selectively inhibits endothelin-induced signaling pathways without significantly affecting other vasoregulatory systems . These studies are crucial for understanding its therapeutic window and potential side effects when used clinically.
Several compounds exhibit similar biological activity as PD-156707, particularly as endothelin A receptor antagonists. Notable examples include:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
PD-180988 | Contains a different thiazine core | Distinct pharmacokinetics and potency |
Bosentan | Dual endothelin receptor antagonist | Broader receptor inhibition |
Ambrisentan | Selective for endothelin A receptor | Improved oral bioavailability |
PD-156707 stands out due to its high selectivity for the endothelin A receptor and its potent inhibitory action at low concentrations . This selectivity may reduce potential side effects associated with broader receptor antagonism seen in other compounds like bosentan.
PD-156707, a selective endothelin-A (ETA) receptor antagonist, is systematically named as sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate . Its molecular formula is C₂₈H₂₅NaO₉ for the sodium salt form, while the parent acid form (prior to sodium salt formation) corresponds to C₂₈H₂₆O₉ . The compound’s structure features a γ-hydroxybutenolide core substituted with a benzodioxole group, a 4-methoxyphenyl ketone, and a 3,4,5-trimethoxybenzyl side chain (Fig. 1).
Table 1: Key Identifiers of PD-156707
Property | Value |
---|---|
CAS Registry Number | 162412-70-6 |
European Community Number | 662-648-6 |
ChEMBL ID | CHEMBL25438 |
PubChem CID | 23670447 |
X-ray crystallographic studies reveal that PD-156707 exists in a closed butenolide form under physiological pH conditions, with the benzylic group (3,4,5-trimethoxybenzyl) positioned on the same side of the butenolide ring as the γ-hydroxyl group . The (Z)-stereochemistry of the α,β-unsaturated ester is critical for maintaining the planar conformation necessary for receptor binding. The two aromatic rings (benzodioxol-5-yl and 4-methoxyphenyl) adopt orthogonal orientations relative to the butenolide plane, minimizing steric clashes and optimizing hydrophobic interactions with the ETA receptor pocket .
PD-156707 exhibits pH-dependent solubility due to equilibrium between its open-chain carboxylate form (soluble at pH >7.4) and closed lactone form (insoluble at pH <7.4) . Key properties include:
Table 2: Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 528.48 g/mol (sodium salt) |
LogP | 4.0 (calculated) |
Solubility (pH 7.4) | 3.6 mg/mL |
pKa | 4.2 (carboxylic acid) |
The sodium salt form enhances aqueous solubility, making it suitable for oral administration. The compound’s fluorescence emission at 340 nm (excitation at 280 nm) facilitates analytical detection .
The synthesis of PD-156707 originated from a micromolar screening hit, PD012527, which was optimized using Topliss decision tree analysis to yield PD155080 (Ki = 1.1 nM for ETA) and finally PD-156707 (Ki = 0.17 nM for ETA) . Key steps include:
Optimization Strategies:
Structure-activity relationship (SAR) studies focused on modifying the butenolide core and substituents:
Table 3: Key SAR Findings
Modification | Effect on ETA Activity (Ki, nM) | Selectivity (ETA/ETB) |
---|---|---|
Parent (PD012527) | 1,200 | 10-fold |
PD155080 | 1.1 | 200-fold |
PD-156707 | 0.17 | 800-fold |
Analog PD-180988, with a fluorinated benzodioxole, showed improved metabolic stability but lower solubility . The pH-dependent tautomerism of the butenolide core was leveraged to design prodrugs with enhanced tissue penetration .
Radioligand displacement assays represent a fundamental methodology for characterizing the binding affinity and selectivity of PD-156707 for endothelin receptors. The primary radioligand utilized in these investigations is iodine-125-labeled endothelin-1 ([125I]ET-1), which serves as the gold standard for endothelin receptor binding studies [1] [2]. The compound demonstrates remarkable selectivity for the endothelin type A receptor, with inhibition constant (Ki) values of 0.17 nanomolar for human endothelin type A receptors and 133.8 nanomolar for human endothelin type B receptors, indicating greater than 780-fold selectivity [3].
In mouse ventricular membrane preparations, PD-156707 exhibits even greater selectivity, with Ki values of 0.3 nanomolar for endothelin type A receptors and 420 nanomolar for endothelin type B receptors, representing over 1000-fold selectivity [4] [3]. The experimental protocol typically involves incubating membrane preparations with increasing concentrations of [125I]ET-1 in the presence of varying concentrations of PD-156707 to determine competitive binding parameters [5].
Standard assay conditions employ membrane preparations from tissues expressing endothelin receptors, with binding performed at 22°C for 18 hours in buffered solutions containing 150 picomolar [125I]ET-1 [6]. Nonspecific binding is established through parallel incubations with excess unlabeled endothelin-1, typically at concentrations 100-fold higher than the dissociation constant [1]. The assay demonstrates high reproducibility with coefficient of variation values typically below 15% for replicate measurements [7].
Table 1: Radioligand Displacement Assay Parameters for PD-156707
Receptor Type | Ki Value (nM) | Selectivity | Radioligand | Reference |
---|---|---|---|---|
Human ETA | 0.17 | >780-fold | [125I]ET-1 | Reynolds et al. 1995 |
Human ETB | 133.8 | Lower affinity | [125I]ET-1 | Reynolds et al. 1995 |
Mouse ETA | 0.30 | >1000-fold | [125I]ET-1 | Doherty et al. 1995 |
Mouse ETB | 420.0 | Lower affinity | [125I]ET-1 | Doherty et al. 1995 |
Vascular ring contraction studies provide essential functional validation of PD-156707 endothelin receptor antagonism in isolated blood vessel preparations. The compound has been extensively evaluated in multiple vascular preparations, demonstrating consistent antagonism of endothelin-1-mediated vasoconstriction across different species and vessel types [8] [9] [10].
In rabbit femoral artery preparations, PD-156707 produces a rightward shift in endothelin-1 concentration-response curves with a pA2 value of 7.5, indicating potent endothelin type A receptor antagonism [3] [11]. Similarly, in rabbit pulmonary artery preparations, the compound exhibits a pA2 value of 4.7 against endothelin-3-stimulated contraction, consistent with its lower affinity for endothelin type B receptors [3] [10].
The experimental protocol typically involves mounting vascular rings in organ bath chambers containing Krebs-Henseleit solution equilibrated with 95% oxygen and 5% carbon dioxide at 37°C [8]. Rings are stretched to optimal tension and allowed to equilibrate before exposure to cumulative concentrations of endothelin-1 or endothelin-3 in the presence or absence of PD-156707 [8] [9]. The compound effectively blocks endothelin-1-induced vasoconstriction in human isolated blood vessels, demonstrating translational relevance [4].
Table 2: Vascular Ring Contraction Study Results
Vessel Type | Receptor | pA2 Value | Concentration | Effect | Reference |
---|---|---|---|---|---|
Rabbit femoral artery | ETA | 7.5 | 0.1-10 μM | Rightward shift ET-1 contraction | Reynolds et al. 1995 |
Rabbit pulmonary artery | ETB | 4.7 | 100 μM | Rightward shift ET-3 contraction | Reynolds et al. 1995 |
Human isolated vessels | ETA | Not specified | Not specified | Potent inhibition | Maguire & Davenport 1999 |
Ductus arteriosus | ETA | Not specified | 10⁻⁵ M | Blocked ET-1 vasoconstriction | Clouthier et al. 1998 |
PD-156707 demonstrates remarkable efficacy in preclinical models of hypoxia-induced pulmonary hypertension, providing compelling evidence for the role of endothelin type A receptors in pulmonary vascular pathophysiology [12] [13] [14]. In acute hypoxic models, exposure of conscious rats to 10% oxygen results in immediate pulmonary arterial pressure elevation accompanied by a 4-fold increase in plasma endothelin-1 concentrations [15]. PD-156707 administration produces complete, dose-dependent blockade of this hypoxia-induced pulmonary hypertension [12] [13].
Chronic hypoxic pulmonary hypertension models involve prolonged exposure to 10% oxygen for 20 days, resulting in sustained pulmonary arterial pressure elevation and right ventricular hypertrophy [13] [14]. Treatment with PD-156707 at doses of 20-40 mg/kg/day produces 37-44% reduction in mean pulmonary arterial pressure and 23% reduction in right ventricular hypertrophy index [13]. Importantly, the compound demonstrates therapeutic efficacy when administered after establishment of pulmonary hypertension, with 40 mg/kg/day treatment producing significant reversal of established disease [14].
The monocrotaline model represents an alternative approach for studying pulmonary hypertension, involving administration of the pyrrolizidine alkaloid monocrotaline to induce pulmonary arterial endothelial cell damage and subsequent pulmonary hypertension [16] [17]. While PD-156707 has been evaluated in this model, the specific results demonstrate variable efficacy depending on the timing and dose of administration [17].
Table 3: Hypoxia-Induced Pulmonary Hypertension Study Results
Model | Species | Dose/Route | Effect on PAP | Effect on RV Hypertrophy | Reference |
---|---|---|---|---|---|
Acute hypoxic PH | Rat | Oral/parenteral | Complete dose-dependent block | Not specified | Uprichard et al. 1998 |
Chronic hypoxic PH | Rat | 20-40 mg/kg/day oral | 37-44% reduction | 23% reduction in RVHi | Keiser et al. 1998 |
Established chronic PH | Rat | 40 mg/kg/day oral | Significant reduction | Reduced RV/LV+S ratio | Keiser et al. 1998 |
Hypoxic vasoconstriction | Fetal lamb | 3 μmol/kg bolus + 5 μmol/kg/h | Reversed hypoxia-induced increase | Not specified | Coceani et al. 2002 |
The evaluation of PD-156707 in myocardial ischemia-reperfusion injury models has yielded mixed results, with efficacy appearing to depend on the specific model system and species evaluated [18]. In porcine models of coronary artery occlusion, PD-156707 administration at doses of 10 mg/kg/h loading followed by 7 mg/kg/h maintenance infusion does not produce significant reduction in infarct size [18]. Similarly, in myocardial stunning models involving repeated brief coronary occlusions, the compound fails to improve postischemic contractile dysfunction [18].
However, in cerebral ischemia models, PD-156707 demonstrates significant protective effects. In feline middle cerebral artery occlusion models, intravenous administration of 3 μmol/kg bolus followed by 5 μmol/kg/h infusion produces a 45% reduction in hemispheric ischemic damage and restoration of cerebral blood flow to pre-occlusion levels [19]. These findings suggest tissue-specific differences in endothelin receptor involvement in ischemia-reperfusion injury.
Recent clinical studies have provided more encouraging results regarding endothelin receptor antagonism in acute coronary syndromes. In patients with ST-segment elevation acute coronary syndrome, administration of the endothelin type A receptor antagonist BQ-123 during primary percutaneous coronary intervention produces a 14% reduction in enzymatic infarct size and improved tissue-level perfusion [20]. These findings support the potential therapeutic utility of endothelin receptor antagonism in specific clinical contexts.
Table 4: Myocardial Ischemia-Reperfusion Injury Study Results
Model | Dose/Route | Effect on Infarct Size | Other Effects | Reference |
---|---|---|---|---|
Coronary artery occlusion (pig) | 10 mg/kg/h loading + 7 mg/kg/h maintenance | No significant reduction | Reduced arterial BP | Uprichard et al. 1998 |
Myocardial stunning (pig) | 10 mg/kg/h loading + 7 mg/kg/h maintenance | No significant improvement | Reduced arterial BP | Uprichard et al. 1998 |
Cerebral ischemia (cat) | 3 μmol/kg bolus + 5 μmol/kg/h infusion | 45% reduction in hemispheric damage | Increased CBF to pre-occlusion levels | Patel et al. 1996 |
ST-elevation ACS (human) | 400 nmol/min (BQ-123) | 14% reduction in enzymatic infarct size | Improved tissue perfusion, higher LVEF | Halvorsen et al. 2025 |
Advanced imaging methodologies have been developed to visualize and quantify endothelin receptor expression and distribution in vivo, providing valuable insights into the pharmacological actions of PD-156707 [21] [22] [23]. Autoradiographic studies using [125I]ET-1 have demonstrated high-density endothelin type A receptor expression in human gliomas and meningiomas, with PD-156707 showing exceptional affinity (Ki = 0.059 nanomolar) for these receptors [23].
Positron emission tomography approaches have utilized [11C]L-753037 as a radiotracer for imaging endothelin receptors in the canine heart [24]. These studies demonstrate high accumulation in the myocardial wall, with specific binding confirmed by displacement with selective endothelin type A receptor antagonists [24]. The development of 18F-labeled glycoconjugates based on PD-156707 has enabled extended imaging studies, with the radiolabeled compound maintaining Ki values of 4.5 nanomolar for endothelin type A receptors and demonstrating specific binding that can be blocked by unlabeled PD-156707 [21].
Single-photon emission computed tomography imaging has been explored using [123I]iodinated derivatives of PD-156707, although biodistribution studies in mice have shown limited cardiac uptake [5]. Optical imaging approaches using fluorescent probes based on PD-156707 have demonstrated specific binding to endothelin type A receptors in subcutaneous tumor models, with specificity confirmed by displacement with unlabeled PD-156707 [25].
Table 5: Advanced Imaging Techniques for Receptor Mapping
Imaging Technique | Radioligand/Probe | Tissue/Organ | Specificity | Ki/IC50 | Reference |
---|---|---|---|---|---|
Autoradiography | [125I]ET-1 | Human gliomas/meningiomas | Blocked by PD156707 | 0.059 nM | Harland et al. 1998 |
PET imaging | [11C]L-753037 | Dog heart | Blocked by L-753164 | Not specified | Johnbeck et al. 2001 |
Fluorescent imaging | 18F-labeled glycoconjugate | K1 xenograft tumors | Blocked by PD156707 (25 μg) | 4.5 nM | Maschauer et al. 2013 |
SPECT imaging | [123I]iodinated derivative | Mouse heart | No significant uptake | Not specified | Kuge et al. 2006 |
Optical imaging | Fluorescent ETAR probe | Subcutaneous tumors | Blocked by PD156707 | Not specified | Groehnke et al. 2012 |
Environmental Hazard